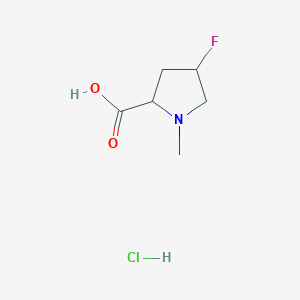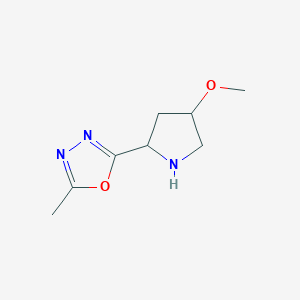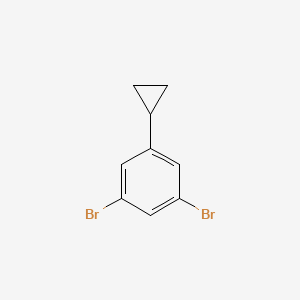
1,3-Dibromo-5-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-cyclopropylbenzène : est un composé organique de formule moléculaire C9H8Br2 . Il s'agit d'un dérivé du benzène, où deux atomes de brome sont substitués aux positions 1 et 3, et un groupe cyclopropyle est attaché à la position 5.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1,3-dibromo-5-cyclopropylbenzène peut être synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à bromer le cyclopropylbenzène en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un initiateur radicalaire tel que le peroxyde de benzoyle. La réaction se produit généralement dans un solvant inerte comme le tétrachlorure de carbone ou le chloroforme sous reflux .
Méthodes de production industrielle : En milieu industriel, la production de 1,3-dibromo-5-cyclopropylbenzène peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de solvants et de réactifs plus sûrs et respectueux de l'environnement est également envisagée pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions : Le 1,3-dibromo-5-cyclopropylbenzène subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que des amines, des thiols ou des alcoxides dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs typiques incluent l'amidure de sodium (NaNH2) pour l'amination, le thiolate de sodium (NaSR) pour la thiolation et l'alcoxyde de sodium (NaOR) pour l'alcoxyation. Ces réactions sont généralement réalisées dans des solvants aprotiques polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.
Réactions d'oxydation et de réduction : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3), tandis que les réducteurs peuvent inclure l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent produire du 1,3-diamino-5-cyclopropylbenzène, tandis que les réactions d'oxydation peuvent produire de l'acide 1,3-dibromo-5-cyclopropylbenzoïque.
4. Applications de la recherche scientifique
Chimie : Le 1,3-dibromo-5-cyclopropylbenzène est utilisé comme élément de base en synthèse organique. Il sert de précurseur pour la synthèse de diverses molécules complexes, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie et médecine : En chimie médicinale, les dérivés du 1,3-dibromo-5-cyclopropylbenzène sont explorés pour leurs activités biologiques potentielles. Ces dérivés peuvent présenter des propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires.
Industrie : Le composé est utilisé dans le développement de matériaux avancés, tels que les polymères et les cristaux liquides. Ses caractéristiques structurelles uniques contribuent aux propriétés souhaitées de ces matériaux.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-dibromo-5-cyclopropylbenzène et de ses dérivés dépend de l'application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à la modulation des voies biochimiques. Par exemple, les composés aromatiques bromés sont connus pour inhiber certaines enzymes en formant des liaisons covalentes avec les résidus du site actif .
Applications De Recherche Scientifique
Chemistry: 1,3-Dibromo-5-cyclopropylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the development of advanced materials, such as polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5-cyclopropylbenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, brominated aromatic compounds are known to inhibit certain enzymes by forming covalent bonds with active site residues .
Comparaison Avec Des Composés Similaires
Composés similaires :
1,3-Dibromobenzène : Il ne possède pas de groupe cyclopropyle, ce qui le rend moins encombré stériquement et potentiellement moins réactif dans certaines réactions de substitution.
1,4-Dibromo-2-cyclopropylbenzène : Il possède le groupe cyclopropyle à une position différente, ce qui peut affecter sa réactivité et les types de produits formés lors des réactions chimiques.
1,3-Dibromo-5,5-diméthylhydantoïne : Un agent bromant dont la réactivité et les applications diffèrent de celles du 1,3-dibromo-5-cyclopropylbenzène.
Unicité : Le 1,3-dibromo-5-cyclopropylbenzène est unique en raison de la présence à la fois d'atomes de brome et d'un groupe cyclopropyle sur le cycle benzénique. Cette combinaison de substituants confère des propriétés chimiques et physiques distinctes, ce qui le rend précieux pour des applications synthétiques et industrielles spécifiques.
Propriétés
Formule moléculaire |
C9H8Br2 |
|---|---|
Poids moléculaire |
275.97 g/mol |
Nom IUPAC |
1,3-dibromo-5-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Br2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
Clé InChI |
IGWUDPMRDNUVBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
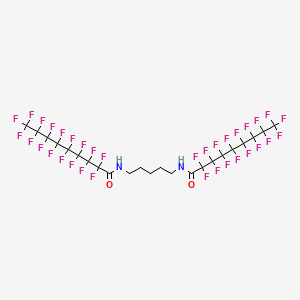
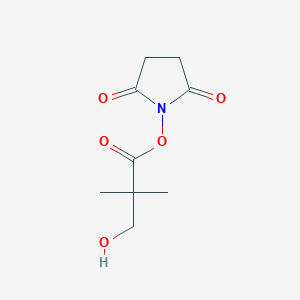
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
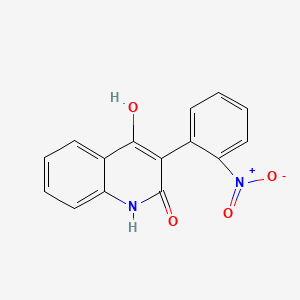


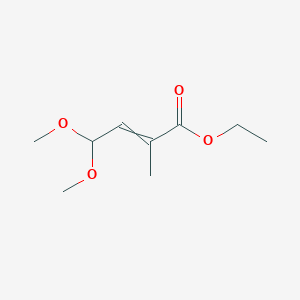
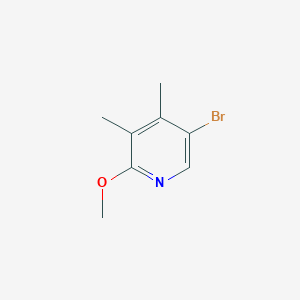

![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
